molecular formula C11H19NO3 B1400700 Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester CAS No. 1178366-59-0

Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester

Cat. No.: B1400700
CAS No.: 1178366-59-0
M. Wt: 213.27 g/mol
InChI Key: UTTMMRYWCPTJEO-UHFFFAOYSA-N
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Description

Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester is a chemical compound with a complex structure that includes an acetic acid moiety, a cyclohexylmethyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester typically involves the reaction of cyclohexylmethylamine with ethyl acetoacetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired ester. The reaction can be summarized as follows:

  • Cyclohexylmethylamine is reacted with ethyl acetoacetate.
  • The reaction mixture is heated under reflux conditions.
  • The product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the ethyl ester group may be converted to a carboxylic acid.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of secondary alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

  • Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, methyl ester
  • Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, propyl ester

Comparison:

  • Uniqueness: The ethyl ester variant is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules.
  • Reactivity: The presence of different ester groups (methyl, ethyl, propyl) can affect the compound’s solubility, boiling point, and overall chemical behavior.

This detailed article provides a comprehensive overview of acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-(cyclohexylmethylamino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-15-11(14)10(13)12-8-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTMMRYWCPTJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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